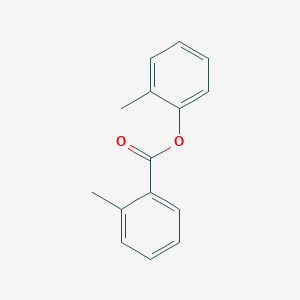

2-Methylphenyl 2-methylbenzoate

Descripción

2-Methylphenyl 2-methylbenzoate is an aromatic ester featuring a methyl-substituted phenyl ring esterified with 2-methylbenzoic acid. Its structural uniqueness lies in the dual methyl substituents on both the phenolic and benzoic acid moieties. The compound’s steric and electronic properties, influenced by methyl groups, may modulate its reactivity, solubility, and biological activity compared to simpler esters.

Propiedades

Fórmula molecular |

C15H14O2 |

|---|---|

Peso molecular |

226.27 g/mol |

Nombre IUPAC |

(2-methylphenyl) 2-methylbenzoate |

InChI |

InChI=1S/C15H14O2/c1-11-7-3-5-9-13(11)15(16)17-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |

Clave InChI |

LTGUAGZARBSKTA-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)OC2=CC=CC=C2C |

SMILES canónico |

CC1=CC=CC=C1C(=O)OC2=CC=CC=C2C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Effects on the Phenyl Ring

4-Substituted Phenyl 2-Methylbenzoates

highlights derivatives with electron-withdrawing (e.g., 4-nitrophenyl) and electron-donating (e.g., 4-methoxyphenyl) substituents. These groups alter electronic density, affecting reactivity and intermolecular interactions. For instance:

- 4-Methoxyphenyl 2-methylbenzoate : The methoxy group increases electron density, which may enhance stability but reduce reactivity in nucleophilic substitutions.

Synthesis yields for these derivatives range from 77% to 100%, indicating robust synthetic protocols for para-substituted analogs .

Ortho- and Disubstituted Derivatives

- 2,6-Dimethoxyphenyl 2-methylbenzoate: Steric hindrance from adjacent methoxy groups may reduce enzymatic or chemical hydrolysis rates compared to monosubstituted analogs .

- 2-Methylphenyl Salicylate (2-Methylphenyl 2-hydroxybenzoate) : Replacing the methyl group with a hydroxyl () introduces hydrogen-bonding capacity, likely enhancing solubility and anti-inflammatory activity, as seen in salicylate-based drugs .

Ester Group Modifications

Simpler Esters: Methyl and Ethyl 2-Methylbenzoates

identifies methyl 2-methylbenzoate (compound 11) and ethyl 2-methylbenzoate (compound 7) as structurally simpler analogs. These lack the phenolic methyl group, reducing steric bulk. Key differences:

- This suggests that phenolic substituents (as in 2-methylphenyl 2-methylbenzoate) may be critical for bioactivity.

- Synthetic Accessibility : Methyl and ethyl esters are typically easier to synthesize due to lower steric demands compared to bulky aryl esters.

Brominated and Ethynyl Derivatives

- Methyl 2-Bromomethylbenzoate () : Bromine substitution introduces a reactive site for further functionalization (e.g., nucleophilic substitutions), unlike the inert methyl groups in 2-methylphenyl 2-methylbenzoate .

- Methyl 2-Ethynylbenzoate () : The ethynyl group’s linear geometry and electron-withdrawing nature could alter conjugation and reactivity, enabling applications in click chemistry or polymer synthesis .

Anti-Inflammatory and Antimicrobial Effects

- Methyl 3-[(2-Methylphenoxy)methyl]benzoate (): This structurally related compound exhibits antifungal and antimicrobial activity, attributed to the phenoxy-methyl group’s ability to disrupt microbial membranes .

- Nitric Oxide Inhibition: In , simpler benzoates (e.g., lawsoinermone) showed NO inhibition (IC₅₀ = 6.12 µg/mL), suggesting that bulkier aryl esters like 2-methylphenyl 2-methylbenzoate may also modulate inflammatory pathways, though direct data is lacking .

Crystallographic and Structural Insights

The crystal structure of methyl 2-[(2-methylphenoxy)methyl]benzoate () reveals a planar benzoate core with dihedral angles influenced by methyl and phenoxy groups. Key parameters:

- Bond Lengths : C=O (1.21 Å) and C–O (1.34 Å) bonds align with typical ester geometries.

- Packing : Intermolecular van der Waals interactions dominate, suggesting low solubility in polar solvents, a trait likely shared with 2-methylphenyl 2-methylbenzoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.